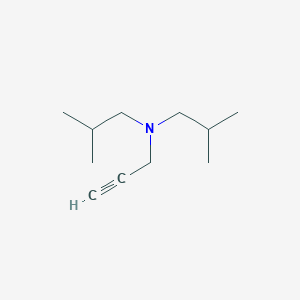
n,n-Diisobutylprop-2-yn-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-methylpropyl)(prop-2-yn-1-yl)amine, also known by its IUPAC name N-isobutyl-2-propyn-1-amine, is a chemical compound with the molecular formula C7H13N. It is a liquid at room temperature and is known for its applications in various fields of scientific research and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-methylpropyl)(prop-2-yn-1-yl)amine typically involves the reaction of 2-methylpropylamine with propargyl bromide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution .
Industrial Production Methods
Industrial production methods for bis(2-methylpropyl)(prop-2-yn-1-yl)amine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity .
Análisis De Reacciones Químicas
Types of Reactions
Bis(2-methylpropyl)(prop-2-yn-1-yl)amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: Nucleophilic substitution reactions can replace the prop-2-yn-1-yl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of amides or nitriles.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted amines.
Aplicaciones Científicas De Investigación
Bis(2-methylpropyl)(prop-2-yn-1-yl)amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of bis(2-methylpropyl)(prop-2-yn-1-yl)amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .
Comparación Con Compuestos Similares
Similar Compounds
Prop-2-yn-1-amine: A simpler compound with similar reactivity but lacking the 2-methylpropyl group.
Bis(prop-2-yn-1-yl)amine: Contains two prop-2-yn-1-yl groups, offering different reactivity and applications.
N-(prop-2-yn-1-yl)naphthalene-1-carboxamide: A more complex compound with additional functional groups and potential biological activity.
Uniqueness
The presence of both the 2-methylpropyl and prop-2-yn-1-yl groups allows for versatile chemical transformations and interactions with biological targets .
Propiedades
Fórmula molecular |
C11H21N |
|---|---|
Peso molecular |
167.29 g/mol |
Nombre IUPAC |
2-methyl-N-(2-methylpropyl)-N-prop-2-ynylpropan-1-amine |
InChI |
InChI=1S/C11H21N/c1-6-7-12(8-10(2)3)9-11(4)5/h1,10-11H,7-9H2,2-5H3 |
Clave InChI |
HIHBTCFSBVQNKV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CN(CC#C)CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


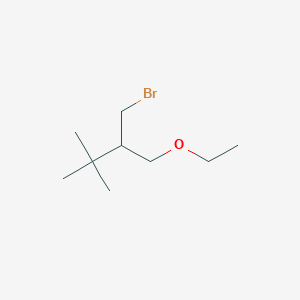

amine hydrochloride](/img/structure/B13648353.png)
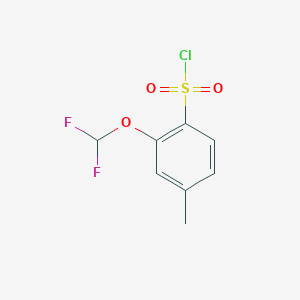
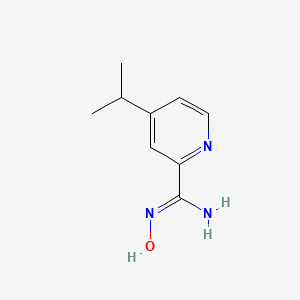


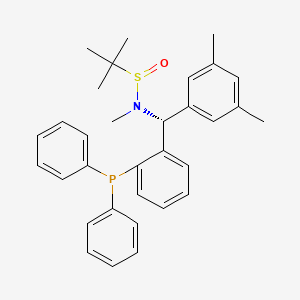
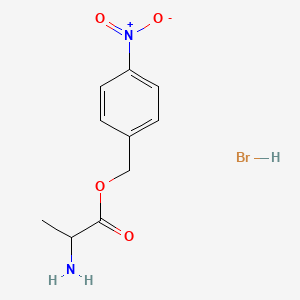
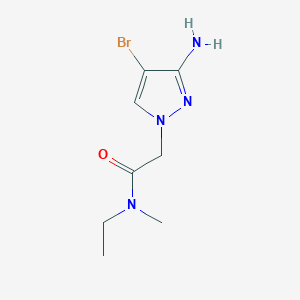
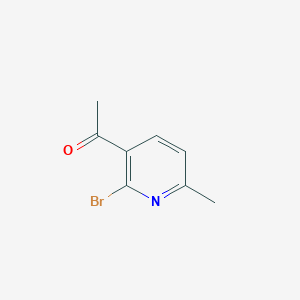
![N-[2-[[1-[4-hydroxy-4-(6-methoxypyridin-3-yl)cyclohexyl]pyrrolidin-3-yl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide;methanesulfonic acid](/img/structure/B13648386.png)


